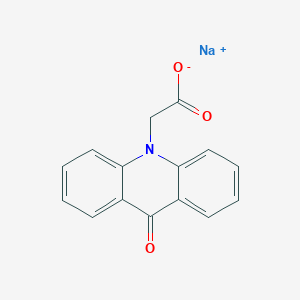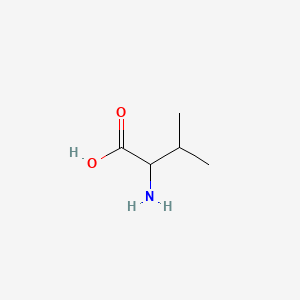
DL-Valine
Descripción general
Descripción
DL-Valine is an amino acid with the molecular formula C5H11NO2 . It is a part of DNA protein and has been under investigation for decades . It is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs .
Synthesis Analysis
This compound can be prepared through microbial asymmetric degradation of this compound . It can also be produced through microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase .Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory including van der Waals interactions . The electronic properties of the two forms of valine are similar at zero pressure .Chemical Reactions Analysis
The physicochemical properties of this compound have been studied extensively. For instance, the heat capacities of L-Valine and this compound were measured in the temperature range 6–300 K with an adiabatic calorimeter . The results showed that the heat capacity of L-Valine slightly exceeds that of this compound in the whole studied temperature interval .Physical and Chemical Properties Analysis
At 298.15 K, the values of heat capacity, entropy, and enthalpy of this compound are equal, respectively, to 167.3 ± 0.3 J K −1 mol −1, 174.4 ± 0.3 J K −1 mol −1, and 27000 ± 50 J mol −1 . The electronic properties of the two forms of valine are similar at zero pressure .Aplicaciones Científicas De Investigación
Industrial Application : DL-Valine is used in the synthesis of agricultural pesticides, veterinary antibiotics, and pharmaceutical drugs. Its derivatives have clinical applications, such as in immune-deficiency diseases and antitumor therapy. Notably, d-valine is a component in the production of the broad-spectrum insecticide fluvalinate and the antibiotic valnemulin for animals. Additionally, d-valine is utilized in cell culture to selectively inhibit fibroblast proliferation. Microbial preparation of d-valine is recognized for its high stereo selectivity and environmental friendliness (Chen et al., 2016).
Pharmaceutical Research : this compound has been involved in the development of prodrugs to enhance the absorption of acyclovir, an antiviral medication. Studies showed that incorporating d-valine into dipeptide prodrugs can improve their enzymatic stability and cellular permeability (Talluri et al., 2008).
Medical Imaging : [1-11C] this compound has been studied as a potential agent for pancreatic imaging. It demonstrated high pancreatic specificity in animal studies and was synthesized for potential use in clinical imaging of pancreatic diseases (Washburn et al., 1978).
Microbial Degradation : Research on Candida maltosa identified its ability to degrade l-valine but not d-valine, presenting a method for d-valine preparation from this compound. This finding has implications for industrial production processes (Zhang et al., 2015).
Spectroscopy and Structural Analysis : this compound has been the subject of studies in spectroscopy, where its crystal structure and vibrational modes were analyzed. Such studies contribute to our understanding of the physical and chemical properties of amino acids (Paiva et al., 2017).
Mecanismo De Acción
Target of Action
DL-Valine, a form of the essential amino acid valine, plays a crucial role in various biological processes. It is a part of DNA protein and is involved in the formation of proteins in the body . The propyl group of this compound can form hydrophobic interactions with proteins, contributing to the formation of stable complexes .
Mode of Action
This compound interacts with its targets, primarily proteins, through hydrophobic interactions. These interactions contribute to the formation of stable complexes, strengthening chemical bonds and secondary structures within proteins . This compound, along with other branched-chain amino acids (BCAAs), is involved in various metabolic pathways .
Biochemical Pathways
This compound is a part of the branched-chain amino acids (BCAAs) group, which includes leucine and isoleucine. These amino acids are involved in various metabolic pathways . Valine is synthesized in plants via several steps starting from pyruvic acid . It is also a precursor in the penicillin biosynthetic pathway .
Pharmacokinetics
It is known that this compound is more stable at 0 k temperature
Result of Action
This compound has various effects at the molecular and cellular levels. It can enhance growth and reproductive performances, modulate gut microbiota, and improve immune functions . It also plays a crucial role in improving cellular mitochondrial function and has a protective effect against oxidative stress by minimizing the production of mitochondrial reactive oxygen species .
Action Environment
Environmental factors such as pressure can influence the action of this compound. Studies have shown that high pressure leads to various changes in the molecular structure and electronic properties of this compound . Furthermore, the presence of two forms with different chirality allows for the study of the impact of the molecule structure on the physical and chemical properties of the crystal .
Direcciones Futuras
The application of valine molecules in optical devices is quite interesting due to their different chirality . Studies conducted at high pressures make it possible to investigate the strength of chains constructed from amino acid molecules, as well as the three-dimensional grids formed by these chains . This opens up new avenues for future research and applications.
Análisis Bioquímico
Biochemical Properties
DL-Valine plays a crucial role in various biochemical reactions. It is involved in protein synthesis, where it forms part of all important proteins . The structural and electronic properties of crystalline this compound have been studied, showing that its electronic properties are similar at zero pressure . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to the overall biochemical reactions within the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in protein synthesis, which is crucial for cell growth and repair . This compound also plays a role in cellular metabolism, contributing to energy production during physical activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It participates in protein synthesis by being incorporated into the growing polypeptide chain during translation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the electronic properties of this compound are similar at zero pressure, but pressure leads to different responses in these crystals, which is manifested as various deformations of molecules . Information on this compound’s stability, degradation, and long-term effects on cellular function is still being researched.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized in plants and bacteria via several steps starting from pyruvic acid . The intermediate α-ketoisovalerate undergoes reductive amination with glutamate, leading to the formation of this compound .
Subcellular Localization
It is known that this compound is used in the biosynthesis of proteins, which can occur in various subcellular compartments . The specific compartments or organelles that this compound is directed to, and any targeting signals or post-translational modifications involved, are still being investigated.
Propiedades
IUPAC Name |
2-amino-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859522 | |
| Record name | DL-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], White crystalline powder; odourless | |
| Record name | DL-Valine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13968 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DL-Valine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
| Record name | DL-Valine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
516-06-3, 25609-85-2, 72-18-4, 640-68-6 | |
| Record name | DL-Valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC125674 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC125673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | valine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Valine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Valine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Valine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA13A832H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



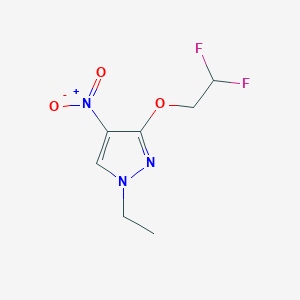
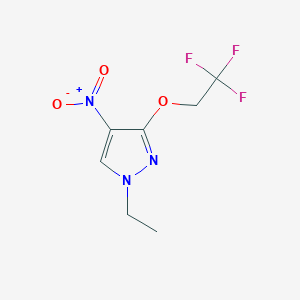
![N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine](/img/structure/B8019920.png)
![Bis[(5-fluorothiophen-2-YL)methyl]amine](/img/structure/B8019922.png)
![(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine](/img/structure/B8019938.png)
![5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B8019940.png)
![Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B8019941.png)
![1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine](/img/structure/B8019943.png)
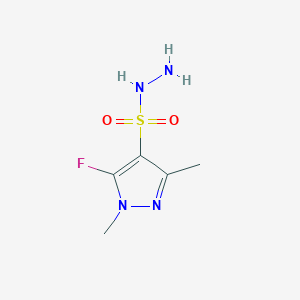
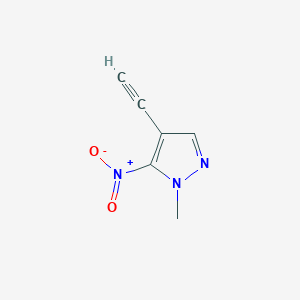
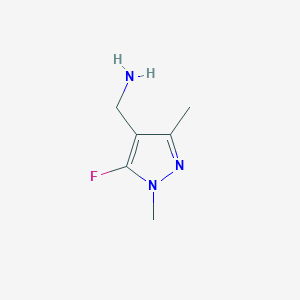
![{[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B8019970.png)
